3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a boronic ester derivative of the pyrrolo[2,3-b]pyridine scaffold, a heterocyclic system widely used in medicinal chemistry due to its structural similarity to purines. The compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups at the 3-position of the pyrrolo[2,3-b]pyridine core. This reactivity is critical for synthesizing kinase inhibitors, antiviral agents, and other bioactive molecules . Its molecular formula is C13H16BN2O2, with an average mass of 262.09 g/mol .
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-8-16-11-9(10)6-5-7-15-11/h5-8H,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWFQODVYQOMET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CNC3=C2C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677975 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945256-29-1 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine typically involves the borylation of pyrrolo[2,3-b]pyridine. One common method is the reaction of pyrrolo[2,3-b]pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.
Major Products
The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Medicinal Chemistry
- Anticancer Agents : The compound's ability to form stable complexes with metal ions makes it a candidate for developing metal-based anticancer drugs. Research indicates that boron-containing compounds can enhance the efficacy of chemotherapeutic agents by improving their solubility and bioavailability.
- Bioconjugation : The boron moiety allows for selective bioconjugation to biomolecules such as proteins and nucleic acids. This property is useful in creating targeted drug delivery systems.
Organic Synthesis
- Cross-Coupling Reactions : The compound can act as a boron source in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This application is crucial in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.
- Functionalization of Aromatic Compounds : Its reactivity enables the functionalization of aromatic systems under mild conditions, providing pathways to synthesize novel compounds with diverse functionalities.
Materials Science
- Polymer Chemistry : Incorporating this compound into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research shows that boron-containing polymers exhibit improved flame retardancy.
- Sensors : The unique electronic properties of this compound make it suitable for developing sensors that detect specific analytes through changes in conductivity or fluorescence.
Case Studies
Mechanism of Action
The mechanism of action of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester and the halide. This complex undergoes transmetalation, followed by reductive elimination to form the coupled product. The molecular targets are typically the aryl or vinyl halides, and the pathways involved include oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Electronic Effects
Steric Effects
- Triisopropylsilyl-protected analog (): The bulky silyl group shields the pyrrolo[2,3-b]pyridine core, directing coupling reactions to the boronate group and reducing side reactions.
- Benzyl-protected analog (): The benzyl group improves solubility in nonpolar solvents, facilitating purification in large-scale syntheses.
Biological Activity
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound through various studies and research findings.
- IUPAC Name : this compound
- Molecular Formula : C20H23BN2O4S
- Molecular Weight : 396.48 g/mol
- CAS Number : 49758959
1. Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant anticancer properties. For example:
- Cytotoxicity Studies : The compound was evaluated against various cancer cell lines including ovarian and breast cancer cells. The results showed moderate cytotoxic effects with IC50 values indicating effective concentration ranges for therapeutic applications .
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| Ovarian Cancer Cells | 15 | Moderate cytotoxicity |
| Breast Cancer Cells | 25 | Limited toxicity to healthy cells |
2. Antidiabetic Activity
The compound has also been investigated for its antidiabetic properties:
- Mechanism of Action : It was found to stimulate glucose uptake in muscle and fat cells without significantly affecting insulin levels. This suggests a potential role in enhancing insulin sensitivity .
| Dose Range (µM) | Effect on Glucose Uptake (%) | Remarks |
|---|---|---|
| 0.3 - 100 | 7.4 - 37.4 | Increased insulin sensitivity |
3. Antimicrobial Activity
The antimicrobial efficacy of pyrrolo[2,3-b]pyridine derivatives has been evaluated:
- In Vitro Studies : Various derivatives demonstrated antibacterial and antifungal activities against common pathogens without exhibiting cytotoxic effects on VERO cells .
| Pathogen | Minimum Inhibitory Concentration (MIC) | Remarks |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Effective against Gram-positive bacteria |
| Candida albicans | 16 µg/mL | Effective against fungi |
4. Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, the compound has shown promise in anti-inflammatory applications:
- Experimental Models : Studies using LPS-induced inflammation models demonstrated significant reductions in pro-inflammatory cytokines when treated with the compound .
Case Study 1: DYRK1A Inhibition
Case Study 2: Anticancer Efficacy
In a preclinical trial involving ovarian cancer models, the compound demonstrated a significant reduction in tumor size when administered at specific dosages over a defined period. The study highlighted its potential as a therapeutic agent in oncology .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine?
- Methodology : The compound is typically synthesized via palladium-catalyzed Miyaura borylation. For example, 5-bromo-1H-pyrrolo[2,3-b]pyridine undergoes borylation using bis(pinacolato)diboron (B₂Pin₂) with Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/EtOH/H₂O (3:1:1) at 90°C . Prior protection of the NH group (e.g., using TsCl/NaH in THF) is critical to prevent side reactions . Yield optimization requires strict anhydrous conditions and inert atmosphere.
Q. How can silica gel chromatography be optimized for purifying boronate-containing pyrrolo[2,3-b]pyridine derivatives?
- Methodology : Use gradient elution with dichloromethane (DCM)/ethyl acetate (EA) mixtures (e.g., 90:10 to 85:15) to separate polar impurities. For nitro-substituted analogs, higher EA ratios (up to 20%) improve resolution . Pre-adsorption of the crude product onto silica gel before column loading minimizes band broadening.
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- ¹H NMR : Look for characteristic peaks: NH proton (~δ 13.3–13.5 ppm, broad singlet), aromatic protons (δ 7.2–8.9 ppm, depending on substituents) .
- ¹¹B NMR : A singlet near δ 30–35 ppm confirms the boronate ester .
- HRMS : Exact mass analysis (e.g., m/z 292.1688 for C₁₃H₁₆BN₂O₂) validates molecular integrity .
Advanced Research Questions
Q. How do electronic effects of substituents influence Suzuki-Miyaura cross-coupling efficiency with this boronate?
- Methodology : Electron-withdrawing groups (e.g., -NO₂) on the pyrrolo[2,3-b]pyridine core reduce coupling yields due to decreased boron electrophilicity. Use Pd(dppf)₂Cl₂ instead of Pd(PPh₃)₄ to enhance catalytic activity for electron-deficient substrates . Pre-activation of aryl halides (e.g., microwave irradiation) improves reaction rates .
Q. What strategies mitigate NH deprotection challenges during functionalization?
- Methodology : Avoid strong bases (e.g., NaOH) that may hydrolyze the boronate. Use mild conditions: KOH in ethanol at 80°C selectively removes Tosyl (Ts) groups without affecting the boronate . For acid-sensitive intermediates, employ tetrabutylammonium fluoride (TBAF) in THF for silyl deprotection .
Q. How can contradictory NMR data for regioisomers be resolved?
- Case Study : In 5-aryl-3-nitro derivatives, NOESY experiments distinguish between C-5 and C-7 substitution patterns. For example, coupling of H-5 (δ ~8.8 ppm) with adjacent protons confirms regiochemistry . DFT calculations (e.g., B3LYP/6-31G*) can predict chemical shifts to validate assignments .
Q. What are the pitfalls in scaling up boronate synthesis, and how are they addressed?
- Methodology :
- Oxygen Sensitivity : Use degassed solvents and Schlenk techniques to prevent boronate oxidation.
- Byproduct Formation : Monitor Pd black formation; add stoichiometric PPh₃ to stabilize colloidal Pd .
- Purification : Switch to flash chromatography with pre-packed silica cartridges for reproducibility at >10 g scale .
Data Analysis & Optimization
Q. How to troubleshoot low yields in the Miyaura borylation step?
- Diagnostic Workflow :
Verify NH protection (TLC with UV/iodine staining).
Test Pd catalyst activity via control reactions with phenylboronic acid.
Optimize solvent polarity: Dioxane/water mixtures (4:1) enhance solubility of polar intermediates .
Replace K₂CO₃ with Cs₂CO₃ for stronger base-driven transmetallation in DMF .
Q. What computational tools predict reactivity trends for functionalizing this scaffold?
- Tools :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
